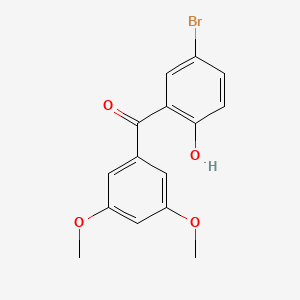

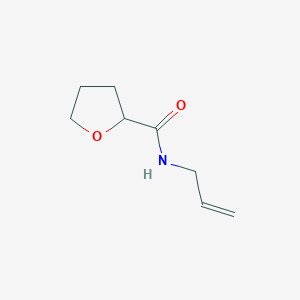

N-prop-2-enyloxolane-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-prop-2-enyloxolane-2-carboxamide is a chemical compound with the CAS Number: 546091-07-0 . It has a molecular weight of 155.2 . It is in liquid form .

Physical And Chemical Properties Analysis

N-prop-2-enyloxolane-2-carboxamide is a liquid at room temperature . It has a molecular weight of 155.2 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Visible-Light-Induced Formylation Reactions

In recent years, visible-light-induced reactions have gained prominence due to their environmental friendliness and mild reaction conditions. N-(prop-2-en-1-yl)oxolane-2-carboxamide participates in oxidative formylation reactions of N-alkyl-N-(prop-2-yn-1-yl)anilines. These reactions occur without the need for external photosensitizers, yielding formamides efficiently .

Nonlinear Optical Properties

Certain derivatives of N-(prop-2-en-1-yl)oxolane-2-carboxamide exhibit interesting nonlinear optical properties. For instance, a pyridine-based chalcone derivative with electron donor groups substituted at specific positions showed enhanced second harmonic generation (SHG) efficiency . This property makes it relevant in materials science and photonics.

Corrosion Inhibition

Prop-2-en-1-one derivatives, including N-(prop-2-en-1-yl)oxolane-2-carboxamide, have been investigated as corrosion inhibitors for copper in nitric acid solutions. These compounds help protect metal surfaces from degradation caused by aggressive environments . Understanding their inhibitory mechanisms is crucial for practical applications.

Solvent-Free Synthesis of Propargylamines

N-(prop-2-en-1-yl)oxolane-2-carboxamide plays a role in the solvent-free synthesis of propargylamines. Researchers have explored copper-catalyzed methods to efficiently produce these valuable intermediates. The absence of solvents aligns with green chemistry principles and reduces environmental impact .

Wirkmechanismus

Mode of Action

It is suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(prop-2-en-1-yl)oxolane-2-carboxamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

Eigenschaften

IUPAC Name |

N-prop-2-enyloxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h2,7H,1,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDWJWMXWXXMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)oxolane-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)

![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)

![2-Methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2814719.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)